Bienvenue dans la boutique en ligne BenchChem!

Cinerubin A

HIF-1 inhibition Angiogenesis Hypoxia

Secure Cinerubin A (CAS 34044-10-5), a distinct anthracycline antibiotic from Streptomyces, for your advanced oncology research. Unlike standard agents like doxorubicin, its unique trisaccharide chain enables it to function as a selective HIF-1α transcriptional activity and VEGF expression inhibitor under hypoxia, and crucially evade cross-resistance in adriamycin- and vincristine-resistant P388 leukemia models. It also demonstrates 10-20 fold greater potency than adriamycin in HeLa S3 cytotoxicity assays. Procure this essential probe for MDR dissection, structure-activity relationship (SAR) studies on glycosylation, and hypoxia-driven pathology research.

Molecular Formula C42H53NO16
Molecular Weight 827.9 g/mol
CAS No. 34044-10-5
Cat. No. B1669045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinerubin A
CAS34044-10-5
SynonymsCinerubine A;  MA-144A2;  MA 144A2;  MA144A2;  Rhodirubin C;  Ryemycin B2;  Ryemycin-B2;  Tauromycetin-IV;  Tauromycetin IV; 
Molecular FormulaC42H53NO16
Molecular Weight827.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
InChIInChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17?,18?,19?,22?,26?,27-,28?,29?,30?,35-,39?,40?,42+/m0/s1
InChIKeySTUJMJDONFVTGM-CEPMKHARSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cinerubin A (CAS 34044-10-5): A Specialized Anthracycline Antibiotic for Selective Research Applications


Cinerubin A (CAS 34044-10-5), also known as cinerubine A, is a naturally occurring anthracycline glycoside antibiotic first isolated from fermentation broths of Streptomyces strains [1]. This compound, designated as a MeSH supplementary concept under the broader *Anthracyclines* class [2], possesses a complex molecular structure (C42H53NO16; MW 827.87) featuring an aglycone core linked to a trisaccharide moiety [3]. As a research tool, Cinerubin A is recognized for its multi-faceted bioactivity, including antimicrobial effects against Gram-positive bacteria, mycobacteria, fungi, and amoeba, alongside notable antitumor activity in specific murine models .

Cinerubin A vs. Generic Anthracyclines: Why Structural Nuance Precludes Interchangeability


Despite sharing the core anthracycline scaffold with widely used chemotherapeutics like doxorubicin (adriamycin) and daunorubicin, Cinerubin A possesses a distinct glycosylation pattern—a trisaccharide chain versus the single aminosugar (daunosamine) found in simpler congeners [1]. This structural divergence is not trivial; it directly influences drug-enzyme interactions, cellular uptake/efflux kinetics, and target engagement profiles [2]. Consequently, Cinerubin A exhibits a unique pharmacological fingerprint characterized by a divergent spectrum of activity and a distinct resistance profile that cannot be extrapolated from or substituted by more common anthracyclines [3].

Quantitative Differentiation Guide: Evidence for Cinerubin A Selection


Functional Antagonism of the HIF-1α/VEGF Axis: A Selective Profile vs. Doxorubicin and Daunorubicin

In a high-throughput screen for inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) transcriptional activity, Cinerubin A (1-hydroxy aclacinomycin B) demonstrated significant inhibitory activity under hypoxic conditions [1]. This functional property is not shared by all anthracyclines. A direct comparison revealed that while both Cinerubin A and aclarubicin inhibited HIF-1 activation and the subsequent hypoxic induction of vascular endothelial growth factor (VEGF) protein in HepG2 cells, the clinically important anthracyclines doxorubicin and daunorubicin failed to produce this effect [1].

HIF-1 inhibition Angiogenesis Hypoxia Solid tumor therapy

Retained Activity in Adriamycin-Resistant Leukemia: Lack of Cross-Resistance in P388 Cells

A key differentiator for Cinerubin A is its activity in cellular models of anthracycline resistance. In a study using cultured P388 leukemia cells that had been selected for resistance to vincristine *in vivo*, the cells exhibited clear cross-resistance to adriamycin (doxorubicin), daunomycin, and actinomycin D [1]. In stark contrast, cross-resistance to Cinerubin A was not detected in this same resistant cell population [1]. This indicates that Cinerubin A's cellular processing and/or mechanism of action allow it to circumvent a common multidrug resistance phenotype.

Multidrug resistance Cross-resistance P388 leukemia Adriamycin

Superior Cytotoxicity Against HeLa S3 Cervical Carcinoma Cells: A 10-20x Increase in Potency vs. Adriamycin

In a direct comparison of growth inhibitory activity against human cervical carcinoma HeLa S3 cells, Cinerubin A demonstrated markedly superior potency relative to the benchmark anthracycline, adriamycin (doxorubicin) . This enhanced *in vitro* cytotoxicity is a key differentiating factor for studies where high potency in this particular cell line is required.

Cytotoxicity HeLa S3 IC50 Antiproliferative activity

Differential Cross-Resistance Pattern in Lymphoblastoma: Grouping with 1-Hydroxy Anthracyclines

A study investigating aclacinomycin A resistance in mouse lymphoblastoma L5178Y cells revealed a nuanced cross-resistance pattern among anthracyclines [1]. The resistant cell line (IC50 0.22 µg/ml, ~11x higher than parental) exhibited cross-resistance to a range of agents, including Cinerubin A [1]. Notably, the study concluded that anthracyclines possessing a 1-hydroxy group (like Cinerubin A) showed a lower degree of cross-resistance compared to those with a 1-deoxy group [1]. This provides a structural rationale for the compound's behavior in resistant models.

Cross-resistance L5178Y lymphoblastoma Aclacinomycin A SAR

Demonstrated Capacity for Metabolic Activation and DNA Crosslinking in Tumor Cells

An investigation into the ability of various anthracyclines to induce DNA interstrand crosslinks in HeLa S3 cells found that Cinerubin A, along with several other analogs, induced crosslinks in a concentration-dependent manner [1]. This property, which is linked to the compounds' cytotoxic effects, was found to require metabolic activation, as no crosslinking was observed in cell lysates where enzymes had been inactivated [1]. This finding places Cinerubin A within a specific subset of anthracyclines that are metabolized to reactive, DNA-crosslinking species.

DNA crosslinking HeLa S3 Mechanism of action Metabolic activation

Recommended Research and Application Scenarios for Cinerubin A


Investigating HIF-1α-Mediated Angiogenesis and Hypoxia Response Pathways

This scenario applies directly from the evidence that Cinerubin A, unlike doxorubicin and daunorubicin, is a functional inhibitor of HIF-1α transcriptional activity and downstream VEGF protein expression under hypoxic conditions [1]. Researchers should procure Cinerubin A as a positive control or lead compound for studies on hypoxia-driven pathologies, tumor angiogenesis, and the development of novel HIF-1 inhibitors. Its selective activity profile makes it a superior tool compared to conventional anthracyclines for this specific purpose [1].

Mechanistic Studies of Acquired Multidrug Resistance (MDR) in Leukemia Models

Cinerubin A's unique ability to evade cross-resistance in P388 leukemia cells that are resistant to adriamycin, daunomycin, and vincristine positions it as an essential probe for dissecting MDR mechanisms [1]. This compound is ideal for experiments designed to map resistance pathways, identify novel resistance factors, or evaluate strategies to overcome MDR. Its use as a comparator can help delineate between resistance mechanisms affecting common anthracyclines versus those circumvented by Cinerubin A's distinct molecular interactions [1].

High-Potency Antiproliferative Studies in HeLa S3 Cervical Cancer Models

For researchers requiring a highly potent anthracycline for *in vitro* studies using the HeLa S3 cell line, Cinerubin A offers a significant advantage, demonstrating 10-20 fold greater potency than adriamycin in cytotoxicity assays [1]. This scenario is relevant for screening experiments, structure-activity relationship (SAR) studies aiming to optimize potency in this cellular context, or investigations into the specific determinants of HeLa S3 cell sensitivity to anthracyclines [1].

Structure-Activity Relationship (SAR) Studies of Anthracycline Glycosylation

Cinerubin A's complex trisaccharide chain distinguishes it from simpler anthracyclines. Its differential cross-resistance profile in aclacinomycin A-resistant lymphoblastoma, linked to the 1-hydroxy group, provides a clear rationale for its use in SAR studies [1]. Researchers aiming to understand how variations in glycosylation and substitution patterns affect cellular uptake, efflux, DNA binding, and resistance profiles should include Cinerubin A as a key structural comparator within a panel of anthracyclines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinerubin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.